molecular formula C8H12O B13457830 Bicyclo[4.2.0]octan-3-one

Bicyclo[4.2.0]octan-3-one

Cat. No.: B13457830
M. Wt: 124.18 g/mol
InChI Key: BKYVBZYUNBEYLI-UHFFFAOYSA-N
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Description

Bicyclo[420]octan-3-one is a bicyclic organic compound characterized by its unique ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing bicyclo[4.2.0]octan-3-one involves the [2+2] ketene cycloaddition reaction. This method utilizes ketene and a suitable diene to form the bicyclic structure . Another approach involves the trapping of an unstable tautomer with benzylideneacetoneiron tricarbonyl, followed by oxidative cleavage with ceric ammonium nitrate .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are tailored for laboratory-scale production and involve complex reaction conditions that may not be easily scalable.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using reagents like ceric ammonium nitrate to form different oxidation products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with ceric ammonium nitrate yields a ketone product .

Scientific Research Applications

Bicyclo[4.2.0]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in specific chemical reactions that can influence biological pathways. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octan-3-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[4.2.0]octan-3-one

InChI

InChI=1S/C8H12O/c9-8-4-3-6-1-2-7(6)5-8/h6-7H,1-5H2

InChI Key

BKYVBZYUNBEYLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC(=O)C2

Origin of Product

United States

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